molecular formula C8H8ClNO3 B1320839 2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide

2-Chloro-N-(2,5-dihydroxy-phenyl)-acetamide

Cat. No. B1320839
M. Wt: 201.61 g/mol
InChI Key: WMFOFOUJORBOAZ-UHFFFAOYSA-N
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Patent
US08679776B2

Procedure details

Sodium hydride (60%) (1.6 g, 39.68 mmol) was added to a THF solution of compound 47 (2.5 g, 12.4 mmol) at 0° C. The reaction mixture was warmed to room temperature and left for 12 h. Excess sodium hydride was destroyed by careful addition of ice-water. The crude reaction mixture was acidified by the addition 1M HCl. The reaction mixture was extracted in EtOAc (6×50 ml). Solvent was evaporated to yield a brownish solid which was used for the next step without further purification. Yield=1.61 g. (78%). 1H NMR (dmso-d6): 10.5 (s, 1H), 9.14 (s, 1H), 6.71 (d, 1H, J=8.86 Hz), 6.34 (d, 1H, J=2.73 Hz), 6.26 (dd, 1H, J=8.83 and 2.62 Hz), 4.41 (s, 1H). 13C NMR (dmso-d6): 166.1, 153.2, 136.5, 128.5, 117.2, 109.8, 103.5, 67.5. ES-HRMS [M+H]+ 166.0500. Calcd for (C8H8NO3): 166.0478.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].Cl[CH2:4][C:5]([NH:7][C:8]1[CH:13]=[C:12]([OH:14])[CH:11]=[CH:10][C:9]=1[OH:15])=[O:6].Cl>C1COCC1>[OH:14][C:12]1[CH:11]=[CH:10][C:9]2[O:15][CH2:4][C:5](=[O:6])[NH:7][C:8]=2[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
2.5 g
Type
reactant
Smiles
ClCC(=O)NC1=C(C=CC(=C1)O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess sodium hydride was destroyed by careful addition of ice-water
CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was extracted in EtOAc (6×50 ml)
CUSTOM
Type
CUSTOM
Details
Solvent was evaporated
CUSTOM
Type
CUSTOM
Details
to yield a brownish solid which
CUSTOM
Type
CUSTOM
Details
was used for the next step without further purification

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
Smiles
OC=1C=CC2=C(NC(CO2)=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.